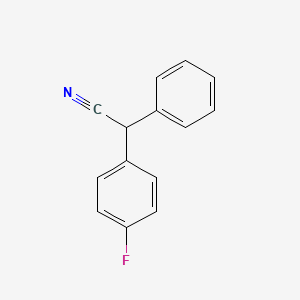

2-(4-Fluorophenyl)-2-phenylacetonitrile

Descripción general

Descripción

The compound 2-(4-Fluorophenyl)-2-phenylacetonitrile is a fluorinated α-aminonitrile that has been synthesized and characterized through various methods including elemental analysis, spectral analysis, and X-ray crystallography. It exhibits interesting chemical reactivity and has potential applications in medicinal chemistry, as indicated by its docking into the indoleamine 2,3-dioxygenase enzyme .

Synthesis Analysis

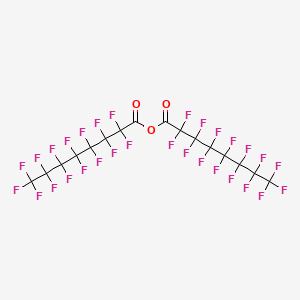

The synthesis of related fluorinated compounds often follows a 'green protocol', minimizing the environmental impact of the chemical processes. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile involves direct methods and has been characterized by X-ray diffraction . Other methods for introducing fluorine into acetonitrile derivatives include the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) . Additionally, the synthesis of 4-phenyl-3-oxobutanenitrile, a related compound, is achieved through the reaction of ethyl phenylacetate with acetonitrile .

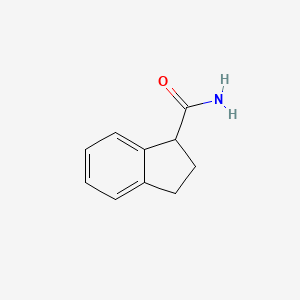

Molecular Structure Analysis

The molecular structure of fluorinated acetonitriles has been extensively studied using X-ray crystallography. The compound from paper crystallizes in the orthorhombic space group Pbca, and its equilibrium geometry has been analyzed using DFT-B3LYP/6-311++G(d,p) method. Similarly, the structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, another fluorinated molecule, has been determined to exist in a monoclinic P21/c space group .

Chemical Reactions Analysis

The reactivity of fluorinated acetonitriles can be quite diverse. For example, the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile leads to the cleavage of carbon-sulfur and/or carbon-fluorine bonds . An unusual reactivity was reported for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where the loss of three fluorine atoms resulted in the formation of a trimeric compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitriles are influenced by the presence of the fluorine atom. The use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent demonstrates the sensitivity of fluorine NMR spectroscopy to enantiomeric distinctions . The electronic and spatial structure of these compounds is often studied both theoretically and experimentally to understand their reactivity and potential as inhibitors for various diseases, such as hepatitis B .

Aplicaciones Científicas De Investigación

-

Synthesis of 2-amino-4-arylpyrimidine derivatives

- Field : Organic Chemistry

- Application : 2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .

- Method : The exact method is not specified, but it involves the use of 2-(4-Fluorophenyl)ethylamine as a nucleophile .

- Results : The outcome of this application is the production of 2-amino-4-arylpyrimidine derivatives .

-

Preparation of ortho-metalated primary phenethylamines

- Field : Organometallic Chemistry

- Application : 2-(4-Fluorophenyl)ethylamine is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .

- Method : The exact method is not specified, but it involves the use of 2-(4-Fluorophenyl)ethylamine in the preparation of ortho-metalated primary phenethylamines .

- Results : The outcome of this application is the production of complexes containing six-membered palladacycles .

-

Synthesis of Schiff Base Metal (II) Complexes

- Field : Inorganic Chemistry

- Application : A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .

- Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Results : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

-

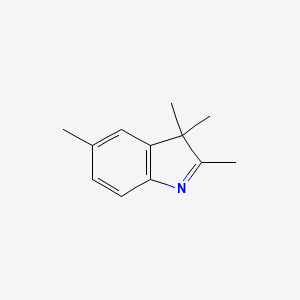

Biological Potential of Indole Derivatives

- Field : Pharmacology

- Application : Indole derivatives, which can be synthesized from compounds like 2-(4-Fluorophenyl)-2-phenylacetonitrile, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : The exact method is not specified, but it involves the synthesis of indole derivatives from compounds like 2-(4-Fluorophenyl)-2-phenylacetonitrile .

- Results : The outcome of this application is the production of indole derivatives with diverse biological activities .

-

Synthesis of Schiff Base Metal (II) Complexes

- Field : Inorganic Chemistry

- Application : A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . This ligand was used to synthesize a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes .

- Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The metal complexes were synthesized in a methanolic medium .

- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

- Synthesis of Fluorinated Phenylalanines

- Field : Pharmaceutical Chemistry

- Application : Fluorinated phenylalanines, which can be synthesized from compounds like 2-(4-Fluorophenyl)-2-phenylacetonitrile, have had considerable industrial and pharmaceutical applications. They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .

- Method : The exact method is not specified, but it involves the synthesis of fluorinated phenylalanines from compounds like 2-(4-Fluorophenyl)-2-phenylacetonitrile .

- Results : The outcome of this application is the production of fluorinated phenylalanines with diverse biological activities .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNPWSOSXVCRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282010 | |

| Record name | 2-(4-fluorophenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2-phenylacetonitrile | |

CAS RN |

719-82-4 | |

| Record name | 719-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-fluorophenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

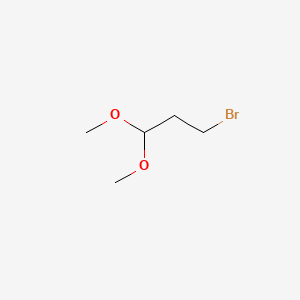

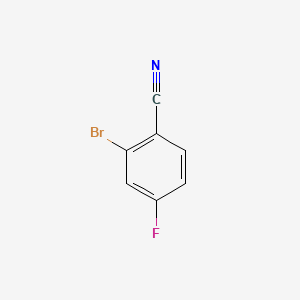

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)